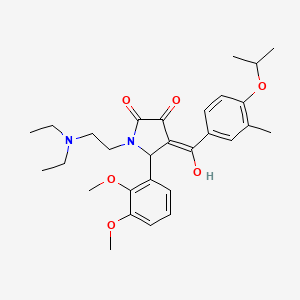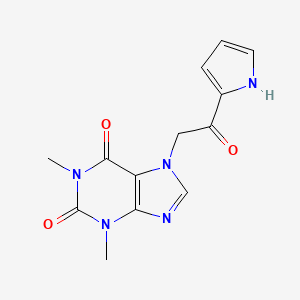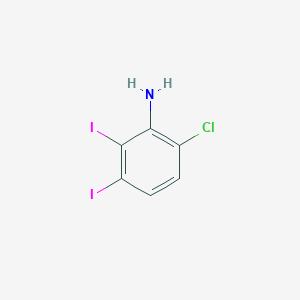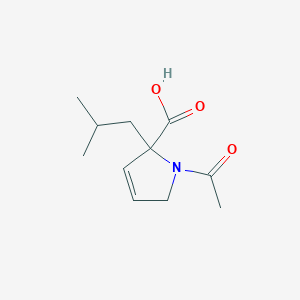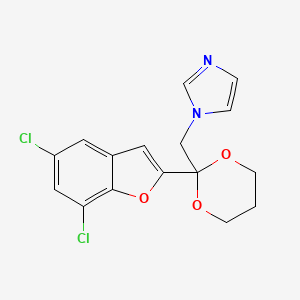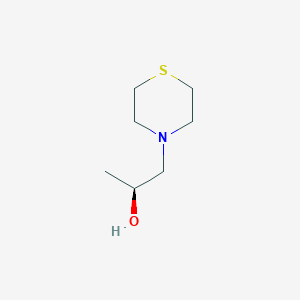
(2S)-1-(thiomorpholin-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(Thiomorpholin-4-yl)propan-2-ol is a chiral compound featuring a thiomorpholine ring and a hydroxyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(thiomorpholin-4-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as thiomorpholine and a suitable chiral precursor.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high yield and purity.
化学反応の分析
Types of Reactions
(2S)-1-(Thiomorpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiomorpholine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiomorpholine ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S)-1-(thiomorpholin-4-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
類似化合物との比較
Similar Compounds
(2S)-1-(Morpholin-4-yl)propan-2-ol: Similar structure but with an oxygen atom instead of sulfur in the ring.
(2S)-1-(Piperidin-4-yl)propan-2-ol: Contains a piperidine ring instead of thiomorpholine.
Uniqueness
(2S)-1-(Thiomorpholin-4-yl)propan-2-ol is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs.
Conclusion
This compound is a compound of significant interest due to its unique structural features and potential applications in various scientific fields
特性
分子式 |
C7H15NOS |
|---|---|
分子量 |
161.27 g/mol |
IUPAC名 |
(2S)-1-thiomorpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C7H15NOS/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChIキー |
HUJGFZBJVXQNFF-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CN1CCSCC1)O |
正規SMILES |
CC(CN1CCSCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)
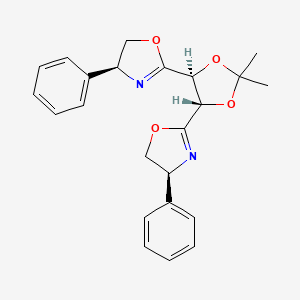

![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
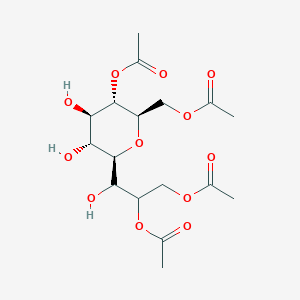
![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)
